Way 100635

Description

Propriétés

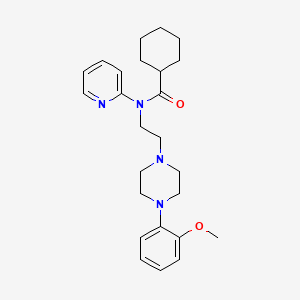

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O2/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPRIAGPYFYCRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167467 |

Source

|

| Record name | WAY 100635 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162760-96-5 |

Source

|

| Record name | WAY 100635 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162760-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | WAY 100635 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162760965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WAY 100635 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WAY-100635 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71IH826FEG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Role of Way 100635: A Deep Dive into its Mechanism of Action at the 5-HT1A Receptor

For Immediate Release

This technical guide provides a comprehensive analysis of the mechanism of action of Way 100635, a cornerstone pharmacological tool in the study of the serotonin (B10506) 1A (5-HT1A) receptor. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes key findings on its binding characteristics, functional profile, and impact on downstream signaling pathways. Through a detailed examination of experimental data and methodologies, this paper elucidates the nuanced interactions of this compound with the 5-HT1A receptor, clarifying its role as a potent and selective silent antagonist with context-dependent inverse agonist properties.

Executive Summary

This compound is a highly potent and selective antagonist of the 5-HT1A receptor, exhibiting nanomolar affinity and over 100-fold selectivity against other CNS receptors.[1][2][3] Predominantly classified as a "silent" antagonist, it effectively blocks the actions of 5-HT1A agonists without demonstrating intrinsic agonist activity in numerous preclinical models.[1][3] This characteristic has established this compound as an invaluable tool for dissecting the physiological and behavioral roles of 5-HT1A receptors. However, emerging evidence suggests that under specific experimental conditions, particularly in systems with high receptor expression and constitutive activity, this compound can exhibit inverse agonist properties by reducing basal G-protein activation.[4] This guide will explore these multifaceted actions, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Binding Affinity and Selectivity

This compound is distinguished by its high affinity for the 5-HT1A receptor. Radioligand binding assays have consistently demonstrated its potent displacement of agonist and antagonist radioligands from the receptor. The following tables summarize the key binding parameters reported in the literature.

Table 1: Binding Affinity of this compound for the 5-HT1A Receptor

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| IC50 | 1.35 nM | Rat Hippocampus | [3H]8-OH-DPAT | [1][2] |

| 2.2 nM | Rat | - | ||

| pIC50 | 8.87 | Rat Hippocampus | [3H]8-OH-DPAT | [3][5] |

| Ki | 0.39 nM | - | - | [5] |

| 0.84 nM | Rat | - | ||

| pA2 | 9.71 | Guinea-pig Ileum | 5-Carboxamidotryptamine | [3][5] |

Table 2: Receptor Selectivity Profile of this compound

| Receptor | Selectivity (fold-increase in Ki or IC50 vs. 5-HT1A) | Reference |

| α1-adrenergic | >100 | [5] |

| Dopamine (B1211576) D2L | ~940-fold lower affinity | [5] |

| Dopamine D3 | ~370-fold lower affinity | [5] |

| Dopamine D4.2 | ~16-fold lower affinity | [5] |

| Other 5-HT subtypes | >100 | [2][3] |

| Other CNS receptors | >100 | [1][2] |

It is noteworthy that while highly selective for the 5-HT1A receptor, this compound also displays significant affinity for and agonist activity at the dopamine D4 receptor.[5][6]

Functional Characterization: A Silent Antagonist with Inverse Agonist Potential

The functional profile of this compound is predominantly that of a silent antagonist. This is supported by a large body of evidence from in vitro and in vivo studies.

Silent Antagonist Activity

In numerous functional assays, this compound effectively blocks the effects of 5-HT1A receptor agonists without eliciting a response on its own.[1][3] For instance, in electrophysiological studies, this compound dose-dependently blocks the inhibitory effects of the agonist 8-OH-DPAT on the firing of dorsal raphe neurons, without altering the firing rate when administered alone.[1][3] Similarly, it antagonizes 8-OH-DPAT-induced behavioral changes, such as the "5-HT syndrome," hypothermia, and hyperphagia, without producing any overt behavioral effects itself.[1][3]

Evidence for Inverse Agonism

In systems exhibiting constitutive 5-HT1A receptor activity (i.e., receptor signaling in the absence of an agonist), this compound has been shown to act as an inverse agonist.[4] This is particularly evident in studies using cell lines with high expression levels of the human 5-HT1A receptor. In these systems, this compound can decrease the basal level of [35S]GTPγS binding, indicating a reduction in G-protein activation below the constitutive level.[4] This effect is mediated by G proteins of the Gi/Go family and can be prevented by pertussis toxin.[4]

The following diagram illustrates the proposed mechanism of action of this compound as both a silent antagonist and an inverse agonist.

References

- 1. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WAY-100635 maleate, 5-HT1A receptor antagonist (CAS 634908-75-1) | Abcam [abcam.com]

- 3. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The putative <<silent>> 5-HT(1A) receptor antagonist, this compound, has inverse agonist properties at cloned human 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structural Insights into 5-HT1A/D4 Selectivity of WAY-100635 Analogues: Molecular Modeling, Synthesis, and in Vitro Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Way 100635: A Comprehensive Technical Guide to a Prototypical Silent 5-HT1A Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Way 100635, a cornerstone tool in serotonin (B10506) research. Characterized as a potent, selective, and silent antagonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor, this compound has been instrumental in elucidating the physiological and pathological roles of this crucial G-protein coupled receptor. This document details its pharmacological profile, presents quantitative data in a structured format, outlines key experimental protocols, and provides visual representations of relevant pathways and workflows.

Core Pharmacological Profile

This compound, chemically known as N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide, is an achiral phenylpiperazine derivative that exhibits high affinity and remarkable selectivity for the 5-HT1A receptor.[1][2] Its designation as a "silent" antagonist stems from its ability to block the effects of 5-HT1A agonists and partial agonists without eliciting any intrinsic agonist activity itself.[1][2] This property makes it an invaluable tool for dissecting the precise functions of 5-HT1A receptors in both in vitro and in vivo models.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the interaction of this compound with the 5-HT1A receptor and its selectivity over other relevant receptors.

Table 1: 5-HT1A Receptor Binding Affinity of this compound

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| Ki | 0.39 nM | - | - | [3] |

| IC50 | 0.91 nM | - | - | [3] |

| IC50 | 1.35 nM | Rat Hippocampus | [3H]8-OH-DPAT | [2] |

| pIC50 | 8.87 | Rat Hippocampal Membranes | [3H]8-OH-DPAT | [1] |

| Kd | 87 ± 4 pM | Rat Hippocampal Membranes | [3H]this compound | |

| Kd | 0.10 nM | Rat Brain Membranes | [3H]this compound |

Table 2: Functional Antagonism of this compound at the 5-HT1A Receptor

| Parameter | Value | Assay System | Agonist | Reference |

| Apparent pA2 | 9.71 | Isolated Guinea-Pig Ileum | 5-Carboxamidotryptamine | [1] |

Table 3: Selectivity Profile of this compound

| Receptor Subtype | Binding Affinity (pIC50) | Fold Selectivity vs. 5-HT1A | Reference |

| 5-HT1A | 8.9 | - | [3] |

| α1-adrenergic | 6.6 | >100-fold | [1][3] |

| Dopamine D2L | - | 940 nM (affinity) | [3] |

| Dopamine D3 | - | 370 nM (affinity) | [3] |

| Dopamine D4.2 | - | 16 nM (affinity) | [3] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to characterize this compound.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a ligand for its receptor.

-

Objective: To determine the binding affinity (Ki or IC50) of this compound for the 5-HT1A receptor.

-

Materials:

-

Tissue homogenates (e.g., rat hippocampal membranes) or cell membranes expressing 5-HT1A receptors.

-

Radioligand (e.g., [3H]8-OH-DPAT as an agonist or [3H]this compound as an antagonist).

-

This compound (unlabeled).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

Prepare membrane homogenates from the tissue of interest.

-

In a series of tubes, add a fixed concentration of the radioligand.

-

Add increasing concentrations of unlabeled this compound to competitively displace the radioligand.

-

To determine non-specific binding, add a high concentration of a known 5-HT1A ligand (e.g., serotonin) to a separate set of tubes.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

-

Functional Assays: GTPγS Binding Assay

This assay measures the functional consequence of receptor activation by quantifying G-protein activation.

-

Objective: To assess the ability of this compound to antagonize agonist-stimulated G-protein activation at the 5-HT1A receptor.

-

Materials:

-

Membrane preparations containing 5-HT1A receptors.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

A 5-HT1A receptor agonist (e.g., 8-OH-DPAT).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

-

Procedure:

-

Pre-incubate the membranes with GDP to ensure G-proteins are in their inactive state.

-

Add the 5-HT1A agonist at a concentration that elicits a submaximal response, in the presence of increasing concentrations of this compound.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration.

-

Quantify the amount of [35S]GTPγS bound to the membranes.

-

A silent antagonist like this compound will not stimulate [35S]GTPγS binding on its own but will dose-dependently inhibit the agonist-induced increase in binding.

-

Functional Assays: cAMP Accumulation Assay

This assay measures the downstream effect of 5-HT1A receptor activation on the second messenger cyclic AMP (cAMP).

-

Objective: To demonstrate that this compound blocks the agonist-induced inhibition of adenylyl cyclase.

-

Materials:

-

Whole cells expressing 5-HT1A receptors (e.g., CHO or HEK293 cells).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

A 5-HT1A agonist.

-

This compound.

-

cAMP detection kit.

-

-

Procedure:

-

Culture the cells to an appropriate density.

-

Pre-treat the cells with increasing concentrations of this compound.

-

Stimulate the cells with forskolin to increase intracellular cAMP levels.

-

Simultaneously, add the 5-HT1A agonist to inhibit the forskolin-stimulated cAMP production.

-

Incubate for a defined period.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method (e.g., HTRF, ELISA).

-

This compound will reverse the agonist-induced decrease in cAMP levels in a dose-dependent manner.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal.

-

Objective: To investigate the effect of this compound on basal and agonist-modulated serotonin release.

-

Materials:

-

Anesthetized or freely moving laboratory animals (e.g., rats).

-

Microdialysis probes.

-

Perfusion fluid (artificial cerebrospinal fluid).

-

HPLC system with electrochemical detection for serotonin analysis.

-

This compound and a 5-HT1A agonist.

-

-

Procedure:

-

Surgically implant a microdialysis probe into a specific brain region of interest (e.g., dorsal raphe nucleus, hippocampus).

-

Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.

-

Collect dialysate samples at regular intervals.

-

Establish a baseline of extracellular serotonin levels.

-

Administer this compound (systemically or locally via reverse dialysis) and continue collecting samples.

-

Subsequently, administer a 5-HT1A agonist to observe the antagonist effect of this compound on serotonin release.

-

Analyze the serotonin content in the dialysate samples using HPLC-ECD.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to this compound.

Caption: 5-HT1A Receptor Signaling Pathway and the Action of this compound.

Caption: Workflow for a Radioligand Binding Assay to Determine this compound Affinity.

Caption: Logical Relationship of this compound as a Silent 5-HT1A Antagonist.

Conclusion

This compound remains an indispensable pharmacological tool for the study of the 5-HT1A receptor. Its well-characterized high affinity, selectivity, and silent antagonist profile provide a solid foundation for research in neuroscience, pharmacology, and drug development. The data and protocols presented in this guide offer a comprehensive resource for professionals seeking to utilize this potent and selective antagonist in their research endeavors.

References

- 1. Estimation of apparent pA2 values for this compound at 5-HT1A receptors regulating 5-hydroxytryptamine release in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The Pharmacological Profile of Way-100635: A Technical Guide to its Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Way-100635, chemically known as N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)cyclohexanecarboxamide, is a potent and widely utilized pharmacological tool in neuroscience research. Initially characterized as a highly selective and silent antagonist for the serotonin (B10506) 1A (5-HT1A) receptor, its comprehensive binding profile reveals a more complex interaction with various neurotransmitter systems. This technical guide provides an in-depth analysis of the binding affinity and selectivity of Way-100635, complete with detailed experimental protocols and visual representations of its mechanism of action. Understanding the nuanced pharmacology of this compound is critical for the accurate interpretation of experimental results and for its potential application in drug development.

Data Presentation: Binding Affinity and Selectivity Profile

The following tables summarize the quantitative data on the binding affinity of Way-100635 for its primary target, the 5-HT1A receptor, and a range of off-target receptors. The data is presented as Ki (inhibition constant), IC50 (half-maximal inhibitory concentration), and pA2 (a measure of antagonist potency).

Table 1: Binding Affinity of Way-100635 at the 5-HT1A Receptor

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| Ki | 0.39 nM | Recombinant human | [3H]8-OH-DPAT | [1] |

| Ki | 0.84 nM | Rat | Not Specified | [2] |

| IC50 | 0.91 nM | Not Specified | Not Specified | [1][3] |

| IC50 | 1.35 nM | Not Specified | Not Specified | [4] |

| IC50 | 2.2 nM | Rat | Not Specified | [2] |

| pIC50 | 8.87 | Rat hippocampal membranes | [3H]8-OH-DPAT | [5] |

| pA2 | 9.71 | Guinea-pig ileum | 5-carboxamidotryptamine | [5] |

| Apparent pA2 | 7.95 | Rat hippocampus (in vivo) | 8-OH-DPAT | [6] |

| Kd | 0.10 nM | Rat brain membranes | [3H]WAY-100635 | [7] |

| Kd | 0.37 nM | Rat hippocampal membranes | [3H]WAY-100635 | [8] |

Table 2: Selectivity Profile of Way-100635 at Various Off-Target Receptors

| Receptor | Binding Affinity (Ki/IC50/Kd in nM) | Functional Activity | Reference |

| Dopamine D4 | 3.3, 16 | Agonist | [1][9] |

| Dopamine D2L | 420, 940 | Weak Antagonist | [1][9] |

| Dopamine D3 | 370 | Not Specified | [1][9] |

| α1-adrenergic | pIC50 = 6.6 | Not Specified | [1][3] |

Experimental Protocols

I. Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity of Way-100635 for the 5-HT1A receptor using cell membranes expressing the receptor and a radiolabeled ligand such as [3H]8-OH-DPAT or [3H]WAY-100635.

A. Materials:

-

Cell Membranes: Membranes from cells stably expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue known to have high 5-HT1A receptor density (e.g., hippocampus).

-

Radioligand: [3H]8-OH-DPAT or [3H]WAY-100635.

-

Unlabeled Ligand: Way-100635.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

B. Cell Membrane Preparation:

-

Culture cells expressing the 5-HT1A receptor to confluency.

-

Harvest cells and centrifuge at 1000 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Homogenize the cell suspension using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.

-

Repeat the centrifugation step.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a suitable method (e.g., BCA assay).

-

Store membrane aliquots at -80°C.

C. Assay Procedure:

-

In a 96-well plate, add the following in a final volume of 250 µL:

-

50 µL of assay buffer (for total binding) or a high concentration of a competing ligand like unlabeled 8-OH-DPAT (10 µM) for non-specific binding.

-

50 µL of various concentrations of Way-100635 (for competition curve).

-

50 µL of radioligand (e.g., [3H]8-OH-DPAT at a concentration near its Kd).

-

100 µL of cell membrane suspension (typically 10-20 µg of protein).

-

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

D. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the Way-100635 concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

II. [35S]GTPγS Functional Assay

This assay measures the functional activity of Way-100635 by quantifying its effect on G-protein activation, as indicated by the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

A. Materials:

-

Cell Membranes: Membranes from cells expressing the 5-HT1A receptor.

-

[35S]GTPγS.

-

GDP.

-

Way-100635 and a known 5-HT1A agonist (e.g., 8-OH-DPAT).

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

Other reagents and equipment are similar to the radioligand binding assay.

B. Assay Procedure:

-

Pre-incubate cell membranes in assay buffer containing GDP (e.g., 10 µM) on ice.

-

In a 96-well plate, add the following:

-

Cell membrane suspension.

-

[35S]GTPγS (typically 0.05-0.1 nM).

-

Way-100635 at various concentrations, either alone or in the presence of a fixed concentration of a 5-HT1A agonist.

-

-

Initiate the reaction by transferring the plates to a 30°C incubator for 30-60 minutes.

-

Terminate the reaction by rapid filtration as described for the binding assay.

-

Measure the amount of bound [35S]GTPγS using a scintillation counter.

C. Data Analysis:

-

To determine antagonist activity, measure the ability of increasing concentrations of Way-100635 to inhibit the stimulation of [35S]GTPγS binding by a 5-HT1A agonist.

-

Plot the percentage of inhibition as a function of Way-100635 concentration to determine the IC50.

-

The pA2 value can be calculated from Schild regression analysis if multiple agonist concentrations are used.

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Estimation of apparent pA2 values for WAY 100635 at 5-HT1A receptors regulating 5-hydroxytryptamine release in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. resources.revvity.com [resources.revvity.com]

The Dual Identity of WAY-100635: A Technical Guide to its Dopamine D4 Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Once hailed as a highly selective 5-HT1A receptor antagonist, WAY-100635 has emerged as a potent agonist at the dopamine (B1211576) D4 receptor, a discovery that has reshaped our understanding of its pharmacological profile.[1][2][3] This technical guide provides an in-depth analysis of the dopamine D4 receptor agonist activity of WAY-100635, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms. This information is critical for the accurate interpretation of past studies and the design of future research employing this versatile chemical probe.

Core Pharmacological Attributes at the Dopamine D4 Receptor

WAY-100635 exhibits high affinity and potent agonist activity at the human dopamine D4 receptor.[1][2] Its engagement with the D4 receptor initiates a canonical Gαi/o-coupled signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4]

Quantitative Analysis of Receptor Binding and Functional Potency

The following tables summarize the binding affinities and functional potencies of WAY-100635 and its major metabolite, WAY-100634, at various dopamine receptor subtypes. The data are compiled from studies utilizing human embryonic kidney (HEK) 293 cells stably expressing the respective receptor subtypes.[1][2][5]

Table 1: Dopamine Receptor Binding Affinities of WAY-100635

| Receptor Subtype | Binding Affinity (Ki, nM) | Radioligand | Cell Line | Reference |

| Dopamine D4.2 | 16 | [³H]Spiperone | HEK 293 | [1][2] |

| Dopamine D4.2 | 2.4 (Kd) | [³H]WAY-100635 | HEK 293 | [1][2] |

| Dopamine D4.4 | 3.3 ± 0.6 | [³H]Spiperone | HEK 293 | [1][5] |

| Dopamine D2L | 940 | [³H]Spiperone | HEK 293 | [1][2] |

| Dopamine D2L | 420 ± 11 | [³H]Spiperone | HEK 293 | [1][5] |

| Dopamine D3 | 370 | [³H]Spiperone | HEK 293 | [1][2] |

Table 2: Functional Agonist Potency of WAY-100635 and its Metabolite at the Dopamine D4.4 Receptor

| Compound | EC50 (nM) | Functional Readout | Cell Line | Reference |

| WAY-100635 | 9.7 ± 2.2 | cAMP Inhibition | HEK-D4.4 | [1][2] |

| WAY-100634 | 0.65 ± 0.2 | cAMP Inhibition | HEK-D4.4 | [1][2] |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of WAY-100635 for the dopamine D4 receptor.

Materials:

-

HEK 293 cells stably expressing the human dopamine D4.4 receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Radioligand: [³H]Spiperone.

-

Non-specific binding control: Haloperidol (B65202) (10 µM).

-

WAY-100635 stock solution and serial dilutions.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Culture and harvest HEK-D4.4 cells. Homogenize cells in ice-cold membrane preparation buffer and centrifuge. Resuspend the pellet (cell membranes) in fresh buffer and store at -80°C.

-

Binding Reaction: In a 96-well plate, combine cell membranes, [³H]Spiperone (at a concentration near its Kd), and varying concentrations of WAY-100635 in the assay buffer. For determining non-specific binding, add haloperidol instead of WAY-100635.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of WAY-100635 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Inhibition

Objective: To determine the functional potency (EC50) of WAY-100635 as a D4 receptor agonist.

Materials:

-

HEK 293 cells stably co-expressing the human dopamine D4.4 receptor and a cAMP biosensor (e.g., GloSensor™).

-

Cell culture medium.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

WAY-100635 stock solution and serial dilutions.

-

Luminescence plate reader.

Procedure:

-

Cell Plating: Seed the engineered HEK cells in a 96-well plate and culture overnight.

-

Compound Addition: Add serial dilutions of WAY-100635 to the appropriate wells.

-

Stimulation: Add forskolin to all wells to stimulate cAMP production.

-

Incubation: Incubate at room temperature for a specified duration.

-

Signal Detection: Measure the luminescence signal using a plate reader. A decrease in signal corresponds to a decrease in cAMP levels, indicating agonist activity.

-

Data Analysis: Plot the luminescence signal against the concentration of WAY-100635 to generate a dose-response curve and determine the EC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling cascade initiated by WAY-100635 at the D4 receptor and the general workflow for its characterization.

Caption: Dopamine D4 receptor signaling pathway activated by WAY-100635.

Caption: Workflow for characterizing WAY-100635's D4 agonist activity.

In Vivo Evidence of Dopamine D4 Receptor-Mediated Effects

The D4 agonist properties of WAY-100635 are not confined to in vitro systems. In vivo studies in rats have demonstrated that the discriminative stimulus effects of WAY-100635 are mediated by the activation of dopamine D4 receptors.[6] These effects can be blocked by selective D4 antagonists, providing further evidence for the physiological relevance of this compound's action at the D4 receptor.[6]

Conclusion and Future Directions

The recognition of WAY-100635 as a potent dopamine D4 receptor agonist necessitates a re-evaluation of data from studies that presumed its selectivity for the 5-HT1A receptor.[1][2] For drug development professionals, this dual activity presents both challenges and opportunities. The development of analogs with improved selectivity for either the 5-HT1A or D4 receptor is an active area of research.[7][8] This technical guide serves as a critical resource for researchers utilizing WAY-100635, ensuring a more nuanced and accurate interpretation of its complex pharmacology.

References

- 1. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WAY-100635 is a potent dopamine D4 receptor agonist - ProQuest [proquest.com]

- 3. scite.ai [scite.ai]

- 4. innoprot.com [innoprot.com]

- 5. researchgate.net [researchgate.net]

- 6. WAY 100635 produces discriminative stimulus effects in rats mediated by dopamine D(4) receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Insights into 5-HT1A/D4 Selectivity of WAY-100635 Analogues: Molecular Modeling, Synthesis, and in Vitro Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Moderate chemical modifications of WAY-100635 improve the selectivity for 5-HT1A versus D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Way 100635 effects on serotonergic neuronal activity

An In-depth Technical Guide to the Effects of Way 100635 on Serotonergic Neuronal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and highly selective 5-HT1A receptor antagonist that has become an indispensable tool in neuroscience research. Its ability to bind with high affinity to 5-HT1A receptors, acting as a "silent" antagonist with no intrinsic agonist activity, allows for the precise investigation of the role of this receptor in regulating serotonergic neuronal function. This document provides a comprehensive overview of the pharmacological profile of this compound, its effects on the electrophysiological activity of serotonergic neurons, particularly within the dorsal raphe nucleus (DRN), and its impact on serotonin (B10506) release in terminal fields. Detailed experimental protocols and quantitative data are presented to serve as a technical guide for professionals in the field.

Mechanism of Action and Receptor Binding Profile

This compound (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide) is a silent antagonist at the 5-HT1A receptor.[1] Unlike partial agonists, it does not elicit an intracellular response in the absence of an agonist. Its primary mechanism is the competitive blockade of serotonin (5-HT) and other 5-HT1A agonists from binding to and activating the receptor. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[2] Activation of this receptor leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced excitability.[2] this compound prevents these downstream effects by occupying the receptor's binding site.

Data Presentation: Binding Affinity and Selectivity

The efficacy and utility of this compound are defined by its high affinity for the 5-HT1A receptor and its selectivity over other neurotransmitter receptors.

| Receptor Subtype | Ligand | Parameter | Value (nM) | Species | Reference |

| 5-HT1A | This compound | Ki | 0.39 | - | [3] |

| 5-HT1A | [3H]this compound | Kd | 0.10 | Rat | [4] |

| 5-HT1A | [3H]this compound | Kd | 0.087 | Rat | [5] |

| 5-HT1A | This compound | IC50 | 0.91 | - | [3] |

| 5-HT1A | This compound | IC50 | 1.35 | - | |

| α1-adrenergic | This compound | pIC50=6.6 | ~251 | Rat | [3] |

| Dopamine (B1211576) D2L | This compound | Ki | 940 | Human | [3] |

| Dopamine D3 | This compound | Ki | 370 | Human | [3] |

| Dopamine D4.2 | This compound | Ki | 16 | Human | [3] |

| Dopamine D4.4 | This compound | Ki | 3.3 | Human | [3] |

Note: this compound also exhibits potent agonist activity at the dopamine D4 receptor.[3]

Effects on Serotonergic Neuronal Firing

The majority of serotonergic neurons in the brain are located in the raphe nuclei. The dorsal raphe nucleus (DRN) contains a high density of somatodendritic 5-HT1A autoreceptors. These autoreceptors function as a key negative feedback mechanism; when extracellular 5-HT levels rise, they activate these receptors, causing hyperpolarization and a subsequent decrease in neuronal firing and 5-HT release.

This compound potently antagonizes this feedback inhibition. By blocking the somatodendritic 5-HT1A autoreceptors, it prevents 5-HT from inhibiting its own release. This leads to a disinhibition of DRN neurons and an increase in their firing rate.[6] This effect is most prominent during active wakefulness when serotonergic neurons are tonically active and there is a physiological tone of 5-HT in the synapse.[6]

Data Presentation: Electrophysiological Effects

| Experimental Model | Agonist | Effect of this compound | Dose of this compound | Reference |

| Anesthetized Rat (DRN) | 8-OH-DPAT | Blocks agonist-induced inhibition of firing | Not specified | [1] |

| Freely Moving Cat (DRN) | 8-OH-DPAT | Completely blocks agonist-induced inhibition | 0.1 mg/kg i.v. | [6] |

| Freely Moving Cat (DRN) | Endogenous 5-HT | Significantly increases neuronal firing rate | 0.025-0.5 mg/kg i.v. | [6] |

| Rat Brain Slices (DRN) | Ipsapirone | Completely restores firing after agonist inhibition | 30 nM | [7][8] |

| Rat Hippocampal Slices | 5-HT | Fully antagonizes hyperpolarization & EPSP reduction | 10 nM | [9] |

Effects on Serotonin Release

By increasing the firing rate of serotonergic neurons, this compound consequently enhances the release of 5-HT in terminal projection areas such as the hippocampus, prefrontal cortex, and cerebellum. While local application of this compound alone may not alter basal 5-HT release (suggesting the feedback mechanism is not tonically active at a high level), it effectively reverses the decrease in 5-HT efflux caused by systemic or local administration of 5-HT1A agonists.[10][11]

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

Caption: 5-HT1A receptor signaling cascade and antagonism by this compound.

Experimental Workflow Diagram

Caption: Workflow for in vivo electrophysiological recording in the DRN.

Logical Relationship Diagram

Caption: Differentiating autoreceptor vs. postsynaptic receptor function.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of this compound for the 5-HT1A receptor.

-

Tissue Preparation:

-

Dissect brain regions rich in 5-HT1A receptors (e.g., hippocampus, cortex) from rodents.

-

Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer.

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Procedure:

-

In a series of tubes, combine the membrane preparation (e.g., 10 µg protein), a fixed concentration of a 5-HT1A radioligand (e.g., 0.25 nM [3H]8-OH-DPAT), and varying concentrations of unlabeled this compound.[12]

-

Define non-specific binding in a set of tubes containing the radioligand and a high concentration of a non-labeled standard (e.g., 10 µM serotonin).

-

Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.[12]

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates bound from free radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Extracellular Electrophysiology

This protocol measures the firing rate of individual serotonergic neurons in the DRN of a live animal.

-

Animal Surgery:

-

Anesthetize a rat with an appropriate agent (e.g., chloral hydrate (B1144303) or isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Perform a craniotomy to expose the skull over the DRN.

-

Implant a catheter into a lateral tail vein for intravenous (i.v.) drug administration.

-

-

Recording:

-

Slowly lower a glass microelectrode into the brain towards the stereotaxic coordinates of the DRN.

-

Identify presumed serotonergic neurons based on their characteristic electrophysiological signature: a slow (0.5-2.5 Hz), regular, and rhythmic firing pattern.

-

Once a stable single-unit recording is established, record a baseline firing rate for several minutes.

-

-

Pharmacological Testing:

-

Administer this compound (e.g., 0.1 mg/kg, i.v.) and record the change in the neuron's firing rate.[6][13]

-

To confirm the recording is from a 5-HT neuron and to verify the antagonist action of this compound, a 5-HT1A agonist like 8-OH-DPAT can be administered. Prior to this compound, the agonist should inhibit firing; after this compound, this inhibition should be blocked.[6]

-

-

Data Analysis:

-

Amplify and filter the recorded signal.

-

Use a window discriminator to isolate action potentials from a single neuron.

-

Generate firing rate histograms to visualize the change in firing frequency over time in response to drug administration.

-

Quantify the change in firing rate as a percentage of the baseline rate.

-

In Vivo Microdialysis

This protocol measures the extracellular concentration of serotonin in specific brain regions of an awake, freely moving animal.

-

Probe Implantation:

-

Anesthetize a rat and place it in a stereotaxic frame.

-

Implant a guide cannula stereotaxically, targeting the brain region of interest (e.g., ventral hippocampus or prefrontal cortex).

-

Secure the cannula to the skull with dental cement and allow the animal to recover for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, place the animal in a specialized cage that allows free movement.

-

Insert a microdialysis probe through the guide cannula into the target brain region.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min).

-

Allow the system to stabilize for 1-2 hours.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.

-

Collect several baseline samples to establish a stable basal 5-HT level.

-

-

Pharmacological Manipulation:

-

Administer this compound (e.g., via i.p. or s.c. injection) or a 5-HT1A agonist.

-

Continue collecting dialysate samples to measure the drug-induced change in 5-HT levels.

-

-

Sample Analysis:

-

Analyze the 5-HT concentration in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED), which offers high sensitivity for monoamines.

-

Express the results as a percentage change from the average baseline 5-HT concentration.

-

References

- 1. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The selective 5-HT1A antagonist radioligand [3H]this compound labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kirj.ee [kirj.ee]

- 6. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Functional characterization of cannabidiol effect on the serotonergic neurons of the dorsal raphe nucleus in rat brain slices [frontiersin.org]

- 8. Functional characterization of cannabidiol effect on the serotonergic neurons of the dorsal raphe nucleus in rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of the selective 5-HT1A receptor antagonist this compound on the inhibition of e.p.s.ps produced by 5-HT in the CA1 region of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A microdialysis study of the in vivo release of 5-HT in the median raphe nucleus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuronal release of serotonin in the cerebellum of behaving rats: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]

- 13. Nicotine inhibits firing activity of dorsal raphe 5-HT neurones in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Way 100635: A Technical Guide to a Dual-Action Serotonergic and Dopaminergic Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

Way 100635, scientifically known as N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide, is a well-characterized research chemical that has played a pivotal role in the study of the serotonin (B10506) and dopamine (B1211576) neurotransmitter systems. Initially recognized as a potent and highly selective silent antagonist for the serotonin 1A (5-HT1A) receptor, subsequent research has revealed its significant activity as a potent full agonist at the dopamine D4 receptor. This dual pharmacology makes this compound a complex but valuable tool for dissecting the roles of these two receptors in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound, including detailed experimental protocols and a summary of its key in vitro and in vivo activities.

Chemical Structure and Physicochemical Properties

This compound is a synthetic compound belonging to the piperazine (B1678402) class of chemicals. Its structure is characterized by a central piperazine ring linked to a methoxyphenyl group on one side and an ethyl-N-(2-pyridyl)cyclohexanecarboxamide moiety on the other.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide | [1] |

| Molecular Formula | C25H34N4O2 | [1] |

| Molecular Weight | 422.57 g/mol | [1] |

| CAS Number | 146714-97-8 | [1] |

| Appearance | Solid | [2] |

| Solubility | Soluble in water to 50 mM (as maleate (B1232345) salt). Soluble in DMSO (≥42.3 mg/mL) and Ethanol (≥134.2 mg/mL). Insoluble in water (free base). | [2][3] |

| Melting Point | Not explicitly reported in the searched literature. |

Synthesis

The synthesis of this compound has been described in the literature, particularly in the context of preparing radiolabeled versions for positron emission tomography (PET) studies. One common approach involves the reaction of 2-[1-[4-(2-methoxyphenyl)piperazinyl]]-N-(2-pyridyl)-acetamide with a suitable cyclohexanecarbonyl derivative. For radiolabeling with Carbon-11, [11C]cyclohexanecarbonyl chloride is often used as a precursor.

A general synthetic scheme is outlined below:

Caption: General synthetic route for this compound.

Pharmacological Profile

The pharmacological activity of this compound is defined by its high affinity for both the 5-HT1A and D4 receptors, albeit with opposing functional consequences.

Serotonin 5-HT1A Receptor Antagonism

This compound is a potent and selective "silent" antagonist at the 5-HT1A receptor. This means it has high affinity for the receptor but possesses no intrinsic efficacy, effectively blocking the receptor from being activated by endogenous serotonin or other agonists.

Table 2: In Vitro Binding and Functional Data for this compound at the 5-HT1A Receptor

| Parameter | Species | Tissue/Cell Line | Value | Reference |

| IC50 | Rat | Hippocampal membranes | 1.35 nM | [4] |

| Ki | Rat | 5-HT1A receptors | 0.84 nM | [5] |

| pIC50 | Rat | Hippocampal membranes | 8.87 | [1] |

| pA2 | Guinea Pig | Ileum | 9.71 | [1] |

Dopamine D4 Receptor Agonism

Contrary to its action at the 5-HT1A receptor, this compound acts as a potent full agonist at the dopamine D4 receptor. This activity is crucial to consider when interpreting experimental results, as effects observed may be attributable to D4 receptor activation rather than solely 5-HT1A receptor blockade.

Table 3: In Vitro Binding and Functional Data for this compound at the D4 Receptor

| Parameter | Species/Cell Line | Value | Reference |

| Binding Affinity (Ki) | Human D4.2 receptors | 16 nM | [6] |

| Binding Affinity (Ki) | Human D4.4 receptors | 3.3 nM | [7] |

| EC50 | HEK-D4.4 cells | 9.7 nM | [6] |

Signaling Pathways

The dual action of this compound impacts two distinct G-protein coupled receptor (GPCR) signaling cascades.

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

Radioligand Binding Assay ([³H]this compound)

This protocol is for determining the binding affinity of a test compound for the 5-HT1A receptor.

-

Tissue Preparation: Homogenize rat hippocampal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 4 mM CaCl2 and 0.1% ascorbic acid.

-

Procedure:

-

In a 96-well plate, add 50 µL of various concentrations of the test compound.

-

Add 50 µL of [³H]this compound (final concentration ~0.2-0.5 nM).

-

Add 400 µL of the membrane preparation.

-

Incubate at 25°C for 60 minutes.

-

Terminate the incubation by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

-

Wash the filters three times with 4 mL of ice-cold assay buffer.

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

-

-

Data Analysis: Non-specific binding is determined in the presence of 10 µM of unlabeled this compound. Specific binding is calculated by subtracting non-specific binding from total binding. IC50 values are determined by non-linear regression analysis.

In Vivo Electrophysiology: Dorsal Raphe Nucleus Recording

This protocol assesses the antagonist properties of this compound at presynaptic 5-HT1A autoreceptors.

-

Animal Preparation: Anesthetize a male Sprague-Dawley rat with chloral (B1216628) hydrate (B1144303) (400 mg/kg, i.p.). Place the animal in a stereotaxic frame.

-

Recording: Lower a glass microelectrode into the dorsal raphe nucleus. Identify serotonergic neurons by their characteristic slow and regular firing pattern.

-

Drug Administration: Administer a 5-HT1A agonist (e.g., 8-OH-DPAT) intravenously to inhibit the firing of dorsal raphe neurons. Once a stable inhibition is achieved, administer this compound (i.v.) and record the reversal of the agonist-induced inhibition.

-

Data Analysis: Analyze the firing rate of the neuron before, during, and after drug administration.

Behavioral Model: Drug Discrimination

This protocol evaluates the in vivo effects of this compound mediated by D4 receptor activation.[8]

-

Animals: Male Sprague-Dawley rats trained on a two-lever fixed-ratio food reinforcement schedule.

-

Training: Rats are trained to press one lever after an injection of this compound (10 µmol/kg) and another lever after a saline injection to receive a food reward.

-

Testing: Once the discrimination is learned, substitution tests are performed with various doses of this compound and other compounds. Antagonism tests are conducted by pre-treating the animals with a D4 antagonist before administering this compound.

-

Data Analysis: The percentage of responses on the drug-appropriate lever is measured.

Experimental Workflow

The characterization of a compound like this compound typically follows a structured workflow from initial synthesis to in vivo testing.

Caption: Typical experimental workflow for characterizing this compound.

Conclusion

This compound is a powerful research tool with a complex pharmacological profile. Its high-affinity antagonism at the 5-HT1A receptor and potent agonism at the D4 receptor necessitate careful experimental design and interpretation of results. This guide provides a foundational understanding of its chemical and pharmacological properties, along with detailed protocols to aid researchers in their investigations of the serotonergic and dopaminergic systems. The continued use of this compound and its analogs will undoubtedly contribute to a deeper understanding of the roles of these critical neurotransmitter systems in health and disease.

References

- 1. [Carbonyl-11C]N-(2-(1-(4-(2-Methoxyphenyl)-piperazinyl)ethyl)-N-pyridinyl)cyclohexanecarboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. direct.mit.edu [direct.mit.edu]

- 4. download.uni-mainz.de [download.uni-mainz.de]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rndsystems.com [rndsystems.com]

- 7. The silent and selective 5-HT1A antagonist, this compound, produces via an indirect mechanism, a 5-HT2A receptor-mediated behaviour in mice during the day but not at night. Short communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound produces discriminative stimulus effects in rats mediated by dopamine D(4) receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Way 100635: A Technical Guide

Introduction: Way 100635, chemically known as N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide, is a research chemical that has played a pivotal role in the study of the serotonergic system.[1] Initially developed as a highly potent and selective antagonist for the serotonin (B10506) 1A (5-HT1A) receptor, it has been instrumental in characterizing the receptor's physiological and pathological roles.[2] Subsequent research, however, unveiled a more complex pharmacological profile, revealing its potent agonist activity at the dopamine (B1211576) D4 receptor.[3] This dual activity necessitates a careful interpretation of studies utilizing this compound. This technical guide provides a comprehensive overview of the discovery, history, and development of this compound, with a focus on its pharmacological properties, the experimental protocols used for its characterization, and its underlying signaling mechanisms.

Discovery and Synthesis

The development of this compound emerged from structure-activity relationship (SAR) studies of a series of N-substituted derivatives of 3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenylpropanamide, a class of compounds known for their interaction with serotonin receptors.[4] These investigations aimed to create a "silent" antagonist, a compound that binds to the receptor without eliciting any intrinsic activity, to better probe the function of the 5-HT1A receptor. This compound is closely related to another 5-HT1A ligand, WAY-100135.[1]

The synthesis of this compound can be achieved through a multi-step process. A key step involves the reaction of 1-(2-methoxyphenyl)piperazine (B120316) with N-2-(2-chloroethyl)amidopyridine to form an intermediate, which is then reacted with cyclohexanecarbonyl chloride.

A representative synthetic route is as follows:

-

Formation of the Ethylamine Linker: N-2-(2-Chloroethyl)amidopyridine is synthesized by reacting 2-aminopyridine (B139424) with chloroacetyl chloride.

-

Coupling with Phenylpiperazine: 1-(2-Methoxyphenyl)piperazine is coupled with N-2-(2-chloroethyl)amidopyridine in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF).[5]

-

Amide Formation: The resulting intermediate, N-2-[2-{4-(2-methoxyphenyl)-1-piperazinyl}ethyl]-N-(2-pyridinyl)amine, is then acylated with cyclohexanecarbonyl chloride in the presence of a base to yield this compound.[5]

Pharmacological Profile: A Tale of Two Receptors

This compound is a potent and selective antagonist of the 5-HT1A receptor. It exhibits high affinity for this receptor with no demonstrable agonist or partial agonist activity.[2] This characteristic made it an invaluable tool for distinguishing the effects of 5-HT1A receptor activation from other serotonin receptor subtypes.

However, later studies revealed that this compound also acts as a potent full agonist at the dopamine D4 receptor.[3] This finding has significant implications for the interpretation of previous research that assumed its selectivity for the 5-HT1A receptor.

Quantitative Data

The binding affinities and functional activities of this compound at various receptors are summarized in the tables below.

Table 1: Binding Affinity of this compound at Serotonin and Dopamine Receptors

| Receptor | Species | Preparation | Radioligand | Parameter | Value (nM) | Reference |

| 5-HT1A | Rat | Hippocampal Membranes | [3H]8-OH-DPAT | IC50 | 1.35 | [2] |

| 5-HT1A | Rat | Hippocampal Membranes | [3H]WAY-100635 | Kd | 0.10 | [6] |

| D4 | Human | Recombinant Cells | [3H]Spiperone | Ki | 16 | [3] |

| D2L | Human | Recombinant Cells | [3H]Spiperone | Ki | 940 | [3] |

| D3 | Human | Recombinant Cells | [3H]Spiperone | Ki | 370 | [3] |

Table 2: Functional Activity of this compound

| Receptor | Assay | Parameter | Value | Activity | Reference |

| 5-HT1A | Guinea Pig Ileum | pA2 | 9.71 | Antagonist | [2] |

| D4 | Recombinant Cells | EC50 | 9.7 nM | Full Agonist | [3] |

Signaling Pathways

The dual activity of this compound necessitates an understanding of the signaling pathways of both the 5-HT1A and D4 receptors.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

References

- 1. WAY-100635 - Wikipedia [en.wikipedia.org]

- 2. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WAY-100635 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Structure-activity relationship studies of CNS agents. Part 24: New analogs of N-tert.-butyl-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenylpropanamide (WAY-100135) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioorg.org [bioorg.org]

- 6. The selective 5-HT1A antagonist radioligand [3H]this compound labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Way 100635: An In-Depth Technical Guide to its Off-Target Effects and Receptor Promiscuity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Way 100635, a piperazine (B1678402) derivative, is a widely utilized pharmacological tool, primarily recognized for its potent and selective antagonist activity at the serotonin (B10506) 1A (5-HT1A) receptor.[1][2][3][4] Its high affinity for this receptor has made it an invaluable radioligand for in vitro and in vivo studies, including positron emission tomography (PET) imaging to investigate the role of the 5-HT1A receptor in various physiological and pathological processes.[2][5] However, subsequent research has revealed that the pharmacological profile of this compound is not entirely selective.[6][7] This compound exhibits significant interactions with other neurotransmitter receptors, a phenomenon known as off-target effects or receptor promiscuity.

This technical guide provides a comprehensive overview of the off-target binding profile and functional activity of this compound. It is intended to serve as a critical resource for researchers employing this compound, ensuring a more nuanced interpretation of experimental results and aiding in the design of future studies. The promiscuous nature of this compound, particularly its potent agonism at the dopamine (B1211576) D4 receptor, necessitates a careful consideration of its full pharmacological spectrum to avoid misattribution of observed effects solely to 5-HT1A receptor antagonism.[6][7]

Quantitative Binding Profile of this compound

The following tables summarize the quantitative binding affinities of this compound for its primary target (5-HT1A) and its key off-target receptors. This data, compiled from various in vitro radioligand binding assays, allows for a direct comparison of its potency at different sites.

Table 1: High-Affinity Interactions of this compound

| Receptor | Species | Ligand/Assay | Affinity (Ki) | Affinity (IC50) | Affinity (pIC50) | Affinity (Kd) | Notes | Reference(s) |

| 5-HT1A | Rat | [3H]8-OH-DPAT displacement | 1.35 nM | 8.87 | [3][4] | |||

| 5-HT1A | Rat | 0.84 nM | 2.2 nM | [4] | ||||

| 5-HT1A | Human | [3H]8-OH-DPAT displacement | 0.39 nM | 0.91 nM | [1] | |||

| Dopamine D4.2 | Human | [3H]this compound saturation | 2.4 nM | [6][7] | ||||

| Dopamine D4.4 | Human | 3.3 ± 0.6 nM | [6][7] | |||||

| Dopamine D4 | Human | 16 nM | NIMH Psychoactive Drug Screening Program | [6][7] |

Table 2: Moderate to Low-Affinity Interactions of this compound

| Receptor | Species | Ligand/Assay | Affinity (Ki) | Affinity (IC50) | Affinity (pIC50) | Notes | Reference(s) |

| α1-adrenergic | 6.6 | [1] | |||||

| Dopamine D2L | Human | 940 nM | NIMH Psychoactive Drug Screening Program | [6][7] | |||

| Dopamine D3 | Human | 370 nM | NIMH Psychoactive Drug Screening Program | [6][7] |

Functional Activity at Off-Target Receptors

Beyond simple binding, the functional consequence of this compound's interaction with off-target receptors is of paramount importance for interpreting experimental data.

Table 3: Functional Activity of this compound

| Receptor | Cell Line | Assay Type | Functional Effect | Potency (EC50) | Notes | Reference(s) |

| Dopamine D4.4 | HEK-D4.4 | Potent Full Agonist | 9.7 ± 2.2 nM | [6][7] | ||

| Dopamine D2L | HEK-D2L | Quinpirole antagonism | Weak Antagonist | [6][7] |

Experimental Protocols

To facilitate the replication and verification of the binding and functional data presented, detailed methodologies for key experiments are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.

Principle: This competitive binding assay measures the ability of unlabeled this compound to displace a radiolabeled ligand from its receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be used to calculate the Ki value using the Cheng-Prusoff equation.

Generic Protocol for Dopamine D4 Receptor Binding Assay:

-

Membrane Preparation:

-

HEK 293 cells stably expressing the human dopamine D4.4 receptor are cultured and harvested.

-

Cells are homogenized in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, 1 mM EDTA, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in fresh assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Assay Setup (96-well plate format):

-

To each well, add:

-

50 µL of assay buffer

-

50 µL of a known concentration of the radioligand (e.g., [3H]-Spiperone for D4 receptors).

-

50 µL of varying concentrations of unlabeled this compound.

-

For determination of non-specific binding, a high concentration of a known D4 antagonist (e.g., haloperidol) is used instead of this compound.

-

For total binding, assay buffer is added instead of unlabeled compound.

-

-

Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.

-

-

Incubation:

-

Incubate the plate at room temperature (or 37°C, depending on the specific protocol) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quickly wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

-

-

Radioactivity Measurement:

-

The filters are placed in scintillation vials, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is counted using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value is determined by non-linear regression analysis of the competition binding curve.

-

The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Objective: To determine the functional effect (e.g., agonism, antagonism) of this compound at a specific receptor.

Principle: Cell-based functional assays measure the downstream signaling events that occur upon receptor activation or inhibition. For G-protein coupled receptors, this often involves measuring changes in second messenger levels (e.g., cAMP) or ion flux (e.g., Ca2+).

Generic Protocol for Dopamine D4 Receptor Agonism (cAMP Assay):

-

Cell Culture:

-

HEK 293 cells stably expressing the human dopamine D4.4 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) are cultured in appropriate media.

-

-

Assay Setup:

-

Cells are plated in a 96-well plate and allowed to adhere.

-

The culture medium is replaced with a stimulation buffer.

-

Forskolin (an adenylyl cyclase activator) is added to all wells (except the negative control) to induce a baseline level of cAMP production.

-

Varying concentrations of this compound are added to the appropriate wells. A known D4 agonist (e.g., quinpirole) is used as a positive control.

-

-

Incubation:

-

The plate is incubated for a specific period (e.g., 30-60 minutes) at 37°C to allow for receptor activation and subsequent changes in cAMP levels.

-

-

Signal Detection:

-

The reaction is stopped, and the cells are lysed.

-

The level of cAMP is measured using a suitable detection kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or by measuring the activity of the reporter gene (e.g., luciferase activity). D4 receptor activation by an agonist will lead to a decrease in forskolin-stimulated cAMP levels.

-

-

Data Analysis:

-

The data is normalized to the response of the positive control (100% agonism) and the forskolin-only control (0% agonism).

-

The EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined by non-linear regression analysis of the dose-response curve.

-

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.

Caption: Workflow for characterizing the off-target effects of a compound.

Caption: Agonistic effect of this compound on the D4 receptor signaling cascade.

Caption: Potential interaction of this compound with the α1-adrenergic receptor signaling pathway.

Conclusion

While this compound remains an indispensable tool for studying the 5-HT1A receptor, its significant off-target activities, particularly its potent agonism at the dopamine D4 receptor, must be acknowledged and accounted for in experimental design and data interpretation. The information presented in this technical guide underscores the importance of a comprehensive understanding of a compound's full pharmacological profile. Researchers are encouraged to consider the potential contribution of these off-target effects to their observed results and to employ appropriate control experiments to dissect the specific receptor-mediated actions. The continued characterization of the receptor promiscuity of widely used pharmacological agents is essential for advancing our understanding of complex biological systems and for the development of more selective and effective therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound maleate | 5-HT1A Receptors | Tocris Bioscience [tocris.com]

- 5. The selective 5-HT1A antagonist radioligand [3H]this compound labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Way 100635 in Elucidating 5-HT1A Autoreceptor Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin-1A (5-HT1A) receptor, a key modulator of serotonergic neurotransmission, is implicated in the pathophysiology of numerous psychiatric disorders, including anxiety and depression. A critical subset of these receptors, the 5-HT1A autoreceptors located on the soma and dendrites of serotonin (B10506) neurons in the raphe nuclei, function as a negative feedback mechanism, regulating neuronal firing and serotonin release. The study of these autoreceptors has been significantly advanced by the development of specific pharmacological tools. Among these, Way 100635 (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide) has emerged as an indispensable antagonist for the precise investigation of 5-HT1A autoreceptor function. This technical guide provides an in-depth overview of the core properties of this compound and its application in key experimental paradigms, offering researchers a comprehensive resource for leveraging this tool in their studies.

Core Properties of this compound

This compound is a potent and highly selective 5-HT1A receptor antagonist. Its utility in research is underscored by its well-characterized binding affinity and selectivity profile, which allows for the specific interrogation of 5-HT1A receptor systems.

Data Presentation: Binding Affinity and Selectivity

The following tables summarize the quantitative data regarding the binding characteristics of this compound for the 5-HT1A receptor and its selectivity over other neurotransmitter receptors.

| Parameter | Value | Receptor/Tissue | Reference |

| IC50 | 1.35 nM | Rat Hippocampus ([³H]8-OH-DPAT displacement) | [1][2] |

| Ki | 0.39 nM | 5-HT1A Receptor | [3] |

| pIC50 | 8.87 | 5-HT1A Receptor | [3] |

| pA2 | 9.71 | 5-HT1A Receptor | [3] |

| Kd | 0.10 nM | Rat Brain Membranes ([³H]this compound) | [4] |

| Kd | 87 ± 4 pM | Rat Hippocampal Membranes ([³H]this compound) | [5] |

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (fold vs. 5-HT1A) | Reference |

| 5-HT1A | 0.39 | - | [3] |

| α1-adrenergic | - (pIC50 = 6.6) | >100 | [1][3] |

| Dopamine D2L | 940 | ~2410 | [3] |

| Dopamine D3 | 370 | ~948 | [3] |

| Dopamine D4.2 | 16 | ~41 | [3] |

5-HT1A Autoreceptor Signaling Pathway

This compound acts by blocking the canonical signaling cascade initiated by the activation of 5-HT1A autoreceptors. These G-protein coupled receptors (GPCRs) are linked to inhibitory G-proteins (Gi/o). Upon agonist (e.g., serotonin) binding, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunit of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a reduction in neuronal firing. This compound, as a silent antagonist, binds to the receptor without initiating this cascade, thereby preventing the inhibitory effects of endogenous serotonin.

Experimental Protocols

This compound is a versatile tool employed in a range of experimental techniques to probe the function of 5-HT1A autoreceptors. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are fundamental for characterizing the affinity and selectivity of this compound for the 5-HT1A receptor.

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of [³H]this compound and the inhibitory constant (Ki) of unlabeled this compound.

Methodology:

-

Membrane Preparation:

-

Dissect brain regions of interest (e.g., hippocampus, dorsal raphe) from rodents on ice.

-

Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-